What is the chemical structure of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine?
What is the chemical structure of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine?
An In-Depth Technical Guide to 8-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, properties, and a plausible synthetic pathway based on established methodologies for related analogs. Furthermore, this guide will explore its potential applications in drug development, particularly as a scaffold for kinase inhibitors, and discuss relevant biological activities and mechanisms of action. Safety and handling information are also provided to ensure its proper use in a research setting.
Introduction
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif in modern drug discovery, recognized for its role in the development of various therapeutic agents. Its rigid, planar structure and ability to participate in a multitude of non-covalent interactions make it an attractive core for designing molecules that can effectively bind to biological targets. The subject of this guide, 8-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-a]pyrazine, is a specific analog that has garnered attention as a key intermediate and building block for more complex molecules, particularly in the realm of oncology and inflammatory diseases. The strategic placement of a chloro group at the 8-position and a cyclopropyl moiety at the 3-position offers synthetic handles for further diversification and modulates the compound's physicochemical and pharmacological properties.
Chemical Structure and Properties
The chemical identity of 8-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-a]pyrazine is defined by its fused ring system and specific substitutions.
Structural Elucidation
The molecule consists of a pyrazine ring fused with a 1,2,4-triazole ring. A chlorine atom is attached to the C8 position of the pyrazine ring, and a cyclopropyl group is bonded to the C3 position of the triazole ring.
Systematic (IUPAC) Name: 8-chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-a]pyrazine[1][3][4]
Chemical Formula: C8H7ClN4[1][3][4]
Molecular Weight: 194.62 g/mol
Canonical SMILES: ClC1=NC=CN2C1=NN=C2C1CC1[1][3][4]
InChI Key: NZCRFSFETSJITG-UHFFFAOYSA-N[1][3][4]
CAS Number: 140911-01-9[1][3][4][5]
Diagram of the core chemical structure:
Caption: 2D structure of 8-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-a]pyrazine.
Physicochemical Properties
While extensive experimental data for this specific compound is not publicly available, its properties can be inferred from its structure and data from suppliers.
| Property | Value | Source |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8 °C | |
| XlogP (predicted) | 1.6 | [6] |
Synthesis and Characterization
A common and effective method for constructing the[1][2][3]triazolo[4,3-a]pyrazine ring system involves the cyclization of a 2-chloro-3-hydrazinylpyrazine intermediate.[2][7]
Proposed Synthetic Pathway
Caption: Proposed synthesis of 8-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-a]pyrazine.
Step 1: Synthesis of 2-Chloro-3-hydrazinylpyrazine
The crucial intermediate, 2-Chloro-3-hydrazinylpyrazine, can be synthesized from commercially available 2,3-dichloropyrazine by nucleophilic substitution with hydrazine hydrate in a suitable solvent such as ethanol under reflux.[7] Careful control of the reaction conditions is necessary to favor monosubstitution.
Step 2: Formation of the Hydrazone Intermediate
The 2-chloro-3-hydrazinylpyrazine is then condensed with cyclopropanecarboxaldehyde. This reaction is typically carried out in an alcoholic solvent with a catalytic amount of acid to form the corresponding hydrazone.
Step 3: Oxidative Cyclization
The final step involves an oxidative cyclization of the hydrazone intermediate to form the fused triazole ring. Various oxidizing agents can be employed for this transformation, such as N-chlorosuccinimide (NCS) or Chloramine-T.[8] This step leads to the formation of the target molecule, 8-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-a]pyrazine.
Characterization
As specific experimental data is not available, the following are the expected analytical characterization methods that would be employed to confirm the structure and purity of the synthesized compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the protons on the pyrazine ring, the cyclopropyl group, and any remaining N-H protons. The chemical shifts and coupling constants would be diagnostic.
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¹³C NMR: Would reveal the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule.
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Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted mass spectral data includes [M+H]⁺ at m/z 195.04320.[6]
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Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C-Cl, C-N, and aromatic C-H bonds present in the molecule.
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Melting Point: A sharp melting point range would indicate the purity of the crystalline solid.
Applications in Drug Development
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a key pharmacophore in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Mechanism of Action: Kinase Inhibition
Derivatives of the[1][2][3]triazolo[4,3-a]pyrazine core have been investigated as potent inhibitors of several kinases, including c-Met and VEGFR-2.[7] These kinases are crucial for tumor growth, angiogenesis, and metastasis. The triazolopyrazine scaffold typically acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The substituents at the 3- and 8-positions can be modified to achieve selectivity and improve pharmacokinetic properties.
Caption: Role of[1][2][3]triazolo[4,3-a]pyrazine derivatives in kinase inhibition.
Structure-Activity Relationships (SAR)
While specific SAR data for 8-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-a]pyrazine is not published, general trends for this class of compounds can be inferred from the literature:
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The Triazolopyrazine Core: Essential for binding to the kinase hinge region.
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The 3-position (Cyclopropyl Group): This small, rigid group can fit into hydrophobic pockets within the active site, potentially enhancing potency and selectivity. Its compact nature can also contribute to favorable physicochemical properties.
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The 8-position (Chloro Group): This position is often a key point for further chemical modification. The chloro group can be displaced by various nucleophiles to introduce larger substituents that can interact with other regions of the kinase active site, leading to improved affinity and selectivity. For example, amination at this position has been explored to develop potent anticonvulsant agents.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 8-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-a]pyrazine.
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with water.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
8-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-a]pyrazine is a valuable building block in the field of medicinal chemistry. Its versatile triazolopyrazine core, coupled with strategically placed functional groups, makes it an important starting material for the synthesis of potential therapeutic agents, particularly kinase inhibitors. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its structure, a plausible synthetic route, its potential applications in drug discovery, and essential safety information. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
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2-Chloro-3-hydrazinylpyrazine. Georganics. [Link]
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Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]
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8-chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-a]pyrazine. PubChemLite. [Link]
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Synthesis of triazolo[4,3-a]pyrazine derivatives. Reagents and conditions. ResearchGate. [Link]
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8-chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-a]pyrazine. NextSDS. [Link]
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